molecular formula C18H14N4O4S3 B14935633 4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14935633
M. Wt: 446.5 g/mol
InChI Key: KAUCDBGAVPPEMN-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a benzothiazolylidene moiety, and a thiadiazole carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the methoxyphenyl and benzothiazolylidene intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic reactions and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions:

Scientific Research Applications

4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to similar compounds, 4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-Methoxyphenyl methanesulfonate
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 4-Methoxyphenol

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .

Properties

Molecular Formula

C18H14N4O4S3

Molecular Weight

446.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H14N4O4S3/c1-26-11-5-3-10(4-6-11)15-16(28-22-21-15)17(23)20-18-19-13-8-7-12(29(2,24)25)9-14(13)27-18/h3-9H,1-2H3,(H,19,20,23)

InChI Key

KAUCDBGAVPPEMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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